Erythristemine
Overview
Description
Erythristemine is an alkaloid compound isolated from the plant species Erythrina lysistemon. It is a white crystalline powder that is hygroscopic and has good solubility in water and some organic solvents. This compound is known for its weak DPPH radical scavenging properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of erythristemine is generally achieved through chemical synthesis. The specific steps include reacting and crystallizing appropriate chemical raw materials to obtain a crystalline solid with higher purity of this compound . The constitution and absolute configuration of this compound have been determined by spectroscopic and X-ray crystallographic methods .
Industrial Production Methods: Industrial production methods for this compound involve large-scale chemical synthesis processes. These processes typically include the use of high-purity raw materials, controlled reaction conditions, and advanced crystallization techniques to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Erythristemine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and solvent environments to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the this compound molecule .
Scientific Research Applications
Erythristemine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound serves as a valuable intermediate for synthesizing other complex molecules. In biology, it is studied for its potential biological activities, such as antioxidant and anti-inflammatory effects . In medicine, this compound is investigated for its potential therapeutic applications, including its effects on the central nervous system and its cytotoxic properties against certain cancer cell lines . In industry, this compound is used in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of erythristemine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, potentially enhancing cognitive function and reducing symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Erythristemine is part of the erythrinan alkaloid family, which includes other similar compounds such as erythraline, erythratine, and erysodine . Compared to these compounds, this compound is unique due to its specific structural features and biological activities. For instance, this compound has a distinct arrangement of functional groups that contribute to its unique pharmacological properties . Additionally, this compound’s weak DPPH radical scavenging properties set it apart from other erythrinan alkaloids, which may exhibit different levels of antioxidant activity .
Properties
IUPAC Name |
(2R,9R,13bS)-2,9,11,12-tetramethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-8-21-12-19(25-4)15-9-17(23-2)18(24-3)10-16(15)20(13,21)11-14/h5-7,9-10,14,19H,8,11-12H2,1-4H3/t14-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMRZRWBQPPMSS-GKCIPKSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2C[C@@H](C4=CC(=C(C=C34)OC)OC)OC)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Erythristemine and where is it found?
A1: this compound is a natural alkaloid found in certain species of Erythrina plants, including Erythrina lysistemon. [] These plants are known to contain a variety of alkaloids with potential medicinal properties. []
Q2: How is this compound synthesized in the laboratory?
A3: Total synthesis of (±)-erythristemine has been achieved through stereoselective methoxylation. [, ] This involves treating cis-erythrinan-8-one or 1,7-cyclo-cis:erythrinan-8-one with ceric ammonium nitrate in methanol, resulting in the introduction of a methoxy group at the 11β-position. [] This method provides a viable route for obtaining this compound for further research.
Q3: Has this compound been found in other Erythrina species?
A4: Yes, besides Erythrina lysistemon, this compound has also been isolated from Erythrina abyssinica. [] The presence of this compound in multiple Erythrina species suggests a potential role for this alkaloid in the plants' chemical defense mechanisms or other biological functions.
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